1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
CAS No.: 2098025-88-6
Cat. No.: VC3100130
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098025-88-6 |
---|---|
Molecular Formula | C8H13Cl2N3 |
Molecular Weight | 222.11 g/mol |
IUPAC Name | 1-pyridin-4-ylazetidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H |
Standard InChI Key | QZKCCUSYXULQMG-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=CC=NC=C2)N.Cl.Cl |
Canonical SMILES | C1C(CN1C2=CC=NC=C2)N.Cl.Cl |
Introduction
Physical and Chemical Properties
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride
Property | Description |
---|---|
CAS Number | 2098025-88-6 |
Molecular Formula | C8H13Cl2N3 |
Molecular Weight | 222.11 g/mol |
IUPAC Name | 1-pyridin-4-ylazetidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H |
Standard InChIKey | QZKCCUSYXULQMG-UHFFFAOYSA-N |
SMILES Notation | C1C(CN1C2=CC=NC=C2)N.Cl.Cl |
Physical Form | Powder |
Typical Purity | 95% |
The free base form (without HCl) has different properties, including:
Property | Description |
---|---|
Molecular Formula | C8H11N3 |
Molecular Weight | 149.19 g/mol |
InChIKey | GQRAQGJDVBARGL-UHFFFAOYSA-N |
The azetidine ring in this compound is a key structural feature that contributes to its reactivity. This four-membered nitrogen-containing heterocycle possesses significant ring strain, which can be exploited in various chemical transformations. The presence of the primary amine group at the 3-position of the azetidine ring provides an additional reactive site for functionalization .
Mass Spectrometry Characteristics
Mass spectrometry provides valuable information for identification and characterization of 1-(Pyridin-4-yl)azetidin-3-amine. Table 2 presents predicted collision cross-section (CCS) values for various adduct forms of the compound, which are useful for analytical identification.
Table 2: Predicted Collision Cross-Section Values for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 150.10257 | 129.3 |
[M+Na]+ | 172.08451 | 137.4 |
[M+NH4]+ | 167.12911 | 133.9 |
[M+K]+ | 188.05845 | 133.3 |
[M-H]- | 148.08801 | 129.8 |
[M+Na-2H]- | 170.06996 | 135.0 |
[M]+ | 149.09474 | 129.3 |
[M]- | 149.09584 | 129.3 |
These values are essential for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) methods, as they help confirm the identity of the compound in complex mixtures .
Applications in Organic Synthesis
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride serves primarily as an intermediate in organic synthesis. Its structural features make it suitable for the development of new pharmaceuticals and complex organic molecules. The compound's utility stems from the following characteristics:
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The azetidine ring provides a rigid, strained scaffold that can influence the three-dimensional arrangement of functional groups in target molecules
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The primary amine group offers a site for various transformations including acylation, alkylation, and amide formation
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The pyridine moiety introduces aromaticity and potential for coordination with metals, which can be exploited in catalysis or for creating metal-binding pharmaceuticals
The strain-driven character of the four-membered azetidine heterocycle makes it particularly valuable in medicinal chemistry, as it can impart specific conformational constraints to bioactive molecules. This property has led to increased interest in azetidine-containing compounds for drug discovery purposes .
In pharmaceutical research, similar azetidine derivatives have been explored as building blocks for developing compounds with various biological activities. For example, certain 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been investigated as high-affinity ligands for histamine receptors .
Hazard Statement | Code | Classification |
---|---|---|
Harmful if swallowed | H302 | Acute Toxicity, Category 4 |
Causes skin irritation | H315 | Skin Irritation, Category 2 |
Causes serious eye irritation | H319 | Eye Irritation, Category 2A |
May cause respiratory irritation | H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 |
Proper handling of this compound requires:
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Avoiding inhalation, ingestion, and skin contact
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Using appropriate personal protective equipment (PPE) including gloves, safety glasses, and lab coats
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Working in a well-ventilated area or fume hood
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Storing in tightly closed containers in a cool, dry place
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Following institutional and regulatory guidelines for disposal
The safety data sheet (SDS) should be consulted for complete safety information before handling this compound.
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